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13C9,15N3

Cat. No.: B12386392 Get Quote

Phosphorodithioate (PS2) RNA is a synthetic analog of natural RNA where both non-bridging

oxygen atoms in the phosphate backbone are replaced by sulfur atoms. This modification

confers unique chemical and biological properties to the RNA molecule, making it a valuable

tool in research and therapeutic development.

Core Concepts
The PS2 modification is an achiral alteration of the phosphodiester bond, which contrasts with

the phosphorothioate (PS) modification that creates a chiral center at the phosphorus atom.

This lack of chirality simplifies synthesis and ensures a homogenous product. PS2-modified

RNAs exhibit significant resistance to nuclease degradation, a major hurdle in the therapeutic

application of RNA-based drugs like siRNAs and aptamers.[1][2]

The introduction of PS2 linkages can also modulate the affinity of RNA for protein binding

partners. For instance, a single PS2 modification in a 19-mer hairpin RNA was shown to

enhance its affinity for the MS2 phage coat protein by up to 71-fold. This enhanced affinity is

primarily attributed to an increased association rate. The effects of PS2 modifications on

binding are position-dependent, with some substitutions leading to significantly increased

affinity while others have minimal or slightly negative effects.[1]

In the context of RNA interference (RNAi), siRNAs containing PS2 substitutions have

demonstrated potent gene silencing activity. The effect of the modification is position-

dependent, and in some cases, PS2-siRNAs have shown higher activity than their unmodified
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counterparts.[2] Furthermore, the incorporation of PS2 modifications enhances the stability of

siRNA duplexes in serum.[2]

Quantitative Data
Modification Parameter Observation Reference

Nuclease Resistance

Dinucleoside

phosphorodithioates exhibit

high resistance to nucleases.

[2]

Binding Affinity (MS2 system)

A single PS2 modification

(PS2-14) resulted in a 71-fold

improvement in KD for MS2

coat protein.

Gene Silencing (BACE1

siRNA)

PS2-modified siRNAs

decreased BACE1 expression

to a range of 37.2–60.8%

compared to 35.0% for wild-

type siRNA.

[2]

Serum Stability

Incorporation of PS2

substitutions into siRNA

duplexes increases their serum

stability.

[2]

Experimental Protocols
This protocol outlines the synthesis of RNA oligonucleotides containing phosphorodithioate

linkages using a solid-phase thiophosphoramidite method.[2]

Materials:

Controlled pore glass (CPG) solid support (e.g., 1000 Å T support)

Standard 2′-O-TBDMS RNA phosphoramidites (A, C, G, U)

Protected ribonucleoside-3′-yl S-[β-(benzoylmercapto)ethyl] pyrrolidinothiophosphoramidite

monomers
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Anhydrous acetonitrile

Standard DNA/RNA synthesizer reagents (e.g., activator, capping reagents, oxidizing agent,

deblocking agent)

Deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous

methylamine)

FPLC or HPLC system for purification

Procedure:

Solid Support: Start with the desired nucleoside pre-loaded on the CPG solid support.

Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

Coupling: Addition of the next phosphoramidite monomer (either standard or

thiophosphoramidite for PS2 linkage) in the presence of an activator. For standard

nucleotides, use a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile.

Sulfurization: For the introduction of a PS2 linkage, a sulfurization step is performed using

a sulfurizing agent.

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: For standard phosphodiester linkages, an oxidation step is performed.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the solid support and all protecting groups are removed by treatment with a

deprotection solution like AMA.

Purification: The crude PS2-RNA product is purified by Fast Performance Liquid

Chromatography (FPLC) or High-Performance Liquid Chromatography (HPLC).

Desalting: The purified PS2-RNA is desalted using reverse-phase HPLC.
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Analysis: The final product is characterized by methods such as Electrospray Ionization

Mass Spectrometry (ESI-MS) and polyacrylamide gel electrophoresis (PAGE).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Part 1: Phosphorodithioate (PS2) RNA Modification].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386392#understanding-ps2-rna-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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